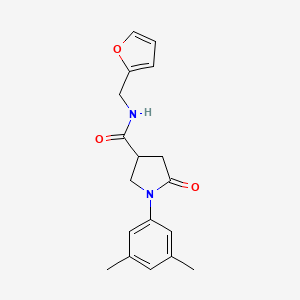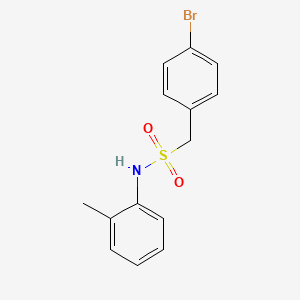
1-(4-bromophenyl)-N-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
1-(4-bromophenyl)-N-(2-methylphenyl)methanesulfonamide, also known as BRD0705, is a small molecule compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
1-(4-bromophenyl)-N-(2-methylphenyl)methanesulfonamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-N-(2-methylphenyl)methanesulfonamide in lab experiments is its specificity for BRD4, which reduces the likelihood of off-target effects. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to determine the optimal dosage and treatment duration for different applications.
Direcciones Futuras
Future research on 1-(4-bromophenyl)-N-(2-methylphenyl)methanesulfonamide could include investigating its potential therapeutic applications in various diseases, optimizing its synthesis method to improve its solubility, and developing derivatives of the compound to improve its potency and selectivity. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(2-methylphenyl)methanesulfonamide has been shown to have potential therapeutic applications in various scientific research fields. It has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression. BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, inhibiting its activity could have therapeutic benefits.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-4-2-3-5-14(11)16-19(17,18)10-12-6-8-13(15)9-7-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBSUMGCQZPKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



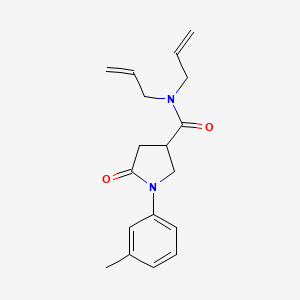
![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427038.png)
![8-[4-(4-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427048.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4427049.png)
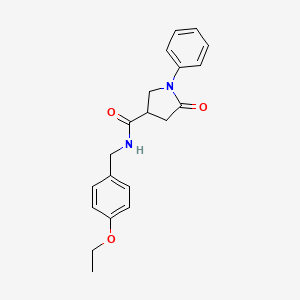
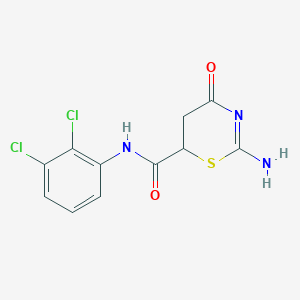
![N-1,3-benzodioxol-5-yl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4427068.png)
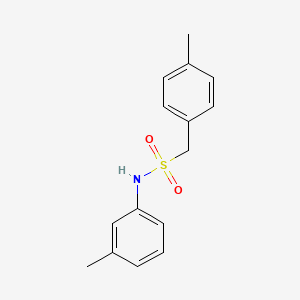
![1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427088.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4427104.png)


